molecular formula C21H22N2S2 B11599180 2-(2-ethylphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

2-(2-ethylphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B11599180
M. Wt: 366.5 g/mol
InChI Key: VTZFROFGUPBQQQ-UHFFFAOYSA-N
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Description

2-(2-ETHYLPHENYL)-4,4,7-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ETHYLPHENYL)-4,4,7-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylphenylamine with a suitable thioamide derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-ETHYLPHENYL)-4,4,7-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-ETHYLPHENYL)-4,4,7-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition can disrupt essential biochemical processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-ETHYLPHENYL)-4,4,7-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE stands out due to its unique combination of a thiazole and quinoline ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2S2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(2-ethylphenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C21H22N2S2/c1-5-14-8-6-7-9-17(14)23-20(24)18-15-11-10-13(2)12-16(15)22-21(3,4)19(18)25-23/h6-12,22H,5H2,1-4H3

InChI Key

VTZFROFGUPBQQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=S)C3=C(S2)C(NC4=C3C=CC(=C4)C)(C)C

Origin of Product

United States

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